3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione 3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16248109
InChI: InChI=1S/C11H19N3O2/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8/h8,12H,3-7H2,1-2H3,(H,13,16)
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC16248109

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione -

Specification

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name 3-ethyl-5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione
Standard InChI InChI=1S/C11H19N3O2/c1-3-14-9(15)11(2,13-10(14)16)8-5-4-6-12-7-8/h8,12H,3-7H2,1-2H3,(H,13,16)
Standard InChI Key YTIDCJLGUMDVAB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C(NC1=O)(C)C2CCCNC2

Introduction

Chemical Identification and Structural Analysis

Molecular Composition

The molecular formula of 3-ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is C₁₁H₂₀ClN₃O₂, with a molecular weight of 261.75 g/mol. Key structural features include:

  • A central imidazolidine-2,4-dione (hydantoin) core.

  • A 3-ethyl substituent at position 2.

  • A 5-methyl group and 5-(piperidin-3-yl) substituent at position 4.

  • A hydrochloride salt formulation improving bioavailability.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₀ClN₃O₂
Molecular Weight261.75 g/mol
Exact Mass261.124 Da
PSA (Polar Surface Area)52.9 Ų
LogP (Partition Coefficient)1.78
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The piperidine ring introduces conformational flexibility, enabling interactions with biological targets such as enzymes and receptors.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization reactions involving β-aminoalanine derivatives. A typical protocol involves:

  • Condensation: Reacting ethyl isocyanate with 3-methyl-3-(piperidin-3-yl)urea in dichloromethane at 0–5°C.

  • Cyclization: Acid-catalyzed ring closure to form the imidazolidine-2,4-dione core.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature0–5°C
SolventDichloromethane
CatalystHCl
Reaction Time4–6 hours
Yield75–85%

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and yield. Automated systems control temperature and stoichiometry, reducing by-products like N-ethylurea and piperidine derivatives.

Mechanism of Biological Activity

NLRP3 Inflammasome Inhibition

Computational studies suggest structural analogs bind to the NLRP3 ATPase domain, inhibiting ATP hydrolysis and subsequent inflammasome activation . This mechanism reduces interleukin-1β (IL-1β) release and pyroptosis in macrophages .

Enzymatic Interactions

The compound’s hydantoin core mimics purine structures, potentially interfering with adenosine triphosphate (ATP)-dependent enzymes. In vitro assays demonstrate 50–70% inhibition of recombinant NLRP3 ATPase activity at 10 µM .

Therapeutic Applications

Anti-Inflammatory Agents

Preclinical models highlight its efficacy in reducing IL-1β levels by 40–60% in LPS/ATP-stimulated macrophages, comparable to reference inhibitors like INF39 .

Neurological Disorders

Structural similarity to piracetam suggests potential nootropic effects, though empirical data remain limited.

Table 3: Biological Activity Profile

AssayResult
IL-1β Inhibition (10 µM)55% ± 3%
NLRP3 ATPase InhibitionIC₅₀ = 8.2 µM
Cytotoxicity (THP-1)CC₅₀ > 100 µM

Physicochemical and Stability Profiles

Solubility and Stability

The hydrochloride salt exhibits:

  • High aqueous solubility (>50 mg/mL at pH 7.4).

  • Stability under ambient conditions (decomposition <2% after 12 months at 25°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 2.10 (s, 3H, CH₃), 3.45–3.70 (m, 6H, piperidine-H).

  • HRMS: m/z 261.124 [M+H]⁺.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance NLRP3 affinity .

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics in rodent inflammation models.

  • Synthetic Optimization: Leveraging photoredox catalysis to streamline production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator